molecular formula C6H3ClN2OS B2690879 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one CAS No. 53826-83-8

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one

Cat. No. B2690879
CAS RN: 53826-83-8
M. Wt: 186.61
InChI Key: UHDYMZZBGLUPME-UHFFFAOYSA-N
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Description

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Inhibition of JAK3 has been shown to be effective in treating autoimmune diseases and transplant rejection. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical and clinical studies.

Mechanism of Action

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one selectively inhibits JAK3, which is involved in the signaling pathways of immune cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of immune cell activation and the production of pro-inflammatory cytokines. This results in the reduction of inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been shown to have a selective inhibitory effect on JAK3, with no significant inhibition of other JAKs or tyrosine kinases. It has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for therapeutic use. 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-alpha in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has several advantages for use in lab experiments. It has a high degree of selectivity for JAK3, making it a useful tool for studying JAK3 signaling pathways. It also has good oral bioavailability, making it easy to administer in animal studies. However, 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has some limitations, such as its high cost and limited availability. It also has potential off-target effects, which need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one. One area of interest is the potential use of 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of JAK3 inhibition and the potential risks associated with its use in humans.

Synthesis Methods

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one can be synthesized using a multi-step process starting from 2-aminothiophene. The first step involves the reaction of 2-aminothiophene with 2-chloroacetyl chloride to form 2-chloro-N-(2-thienyl)acetamide. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-N-(2-thienyl)acetimidate, which is further reacted with 2-cyano-3-methylthiophene to form 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one.

Scientific Research Applications

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing transplant rejection. 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has shown to be effective in reducing the symptoms of these diseases by inhibiting the activation of immune cells and reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

7-chloro-3H-thieno[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4-3(1-11-5)6(10)9-2-8-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDYMZZBGLUPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)Cl)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one

CAS RN

53826-83-8
Record name 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one
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